molecular formula C66H103NO16 B3025741 Linearmycin B

Linearmycin B

カタログ番号: B3025741
分子量: 1166.5 g/mol
InChIキー: DHFLEVLIHWJIAE-OTPULODUSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

リニアマイシン B は、リニアマイシンファミリーのポリケチドの一員であり、細胞膜を標的とする溶菌性抗生物質です。 当初は抗真菌性代謝物として分類されていましたが、リニアマイシンはグラム陽性菌、特に枯草菌の細胞溶解とコロニー分解を引き起こすことが判明しました 。リニアマイシン B は、ストレプトマイセス属 Mg1 株から産生され、枯草菌を溶解する能力を持つ細胞外小胞に組み込まれます

準備方法

リニアマイシン B は、通常、ストレプトマイセス属 Mg1 株の菌糸体抽出物から単離されます 。リニアマイシン B の生合成には、さまざまな基質がポリケチド経路に取り込まれます。 リニアマイシン B の構造は、差分 NMR 解析によって確認されています 。リニアマイシン B の工業生産方法は広く文書化されていませんが、単離プロセスには、ストレプトマイセス属を 適切な培地で培養し、菌糸体から化合物を抽出することが含まれます

生物活性

Linearmycin B, a linear polyketide antibiotic produced by Streptomyces sp. strain Mg1, exhibits significant antibacterial and antifungal properties, particularly against Gram-positive bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, resistance mechanisms, and implications in microbial competition.

Overview of this compound

This compound is part of a larger family of linearmycins, which are characterized by their long linear structures with amino and carboxylic acid groups. These compounds are known for their ability to target bacterial membranes, leading to cell lysis and inhibition of growth in susceptible organisms such as Bacillus subtilis and other Gram-positive bacteria .

Lytic Activity : this compound primarily acts by disrupting the integrity of the bacterial cytoplasmic membrane. Studies have demonstrated that exposure to this compound results in rapid depolarization of the membrane potential in B. subtilis, indicating a loss of membrane integrity that correlates with cell lysis . This mechanism is distinct from traditional antibiotics that target cell wall synthesis or protein synthesis, as linearmycins can induce lysis even in metabolically inactive cells .

Extracellular Vesicle Trafficking : Recent research has uncovered that linearmycins may be trafficked via extracellular vesicles produced by Streptomyces sp. strain Mg1. These vesicles encapsulate linearmycins and facilitate their delivery to target cells, enhancing the competitive fitness of the producing strain in microbial environments .

Resistance Mechanisms

Resistance to this compound in Bacillus subtilis has been linked to mutations in the two-component signaling system (TCS) operon yfiJK. These mutations activate the expression of an ATP-binding cassette (ABC) transporter encoded by the yfiLMN operon, which is essential for conferring resistance against linearmycin-induced lysis . The interplay between resistance mechanisms and biofilm formation suggests that resistant strains may gain an advantage in competitive environments.

Table 1: Summary of Key Research Findings on this compound

Study ReferenceKey FindingsMethodology
This compound induces membrane depolarization leading to cell lysis in B. subtilis.Fluorescence microscopy and viability assays.
Identification of mutations in yfiJK operon conferring resistance to this compound.Genetic screening and transposon mutagenesis.
Linearmycins are trafficked via extracellular vesicles, enhancing antibacterial activity.Imaging mass spectrometry and vesicle isolation techniques.
This compound shows broad-spectrum activity against various Gram-positive bacteria.Antimicrobial susceptibility testing against multiple bacterial strains.

Implications for Antimicrobial Development

The unique mechanism of action exhibited by this compound positions it as a promising candidate for the development of new antimicrobial therapies, especially in an era where antibiotic resistance is a growing concern. Its ability to bypass traditional resistance pathways makes it an attractive option for treating infections caused by resistant Gram-positive pathogens.

特性

IUPAC Name

(2E,4E,6E,8E,10E,14E,20E,22E,24E,26E,28E,40E,50E,54E)-62-amino-17,19,31,35,37,39,43,45,47,49,53,57,59-tridecahydroxy-2,16,18,32-tetramethyl-33-oxodohexaconta-2,4,6,8,10,14,20,22,24,26,28,40,50,54-tetradecaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H103NO16/c1-48(29-21-17-13-9-6-5-7-10-14-18-22-30-49(2)66(82)83)65(81)51(4)63(79)39-24-20-16-12-8-11-15-19-23-38-62(78)50(3)64(80)47-61(77)46-60(76)44-56(72)36-27-35-55(71)43-59(75)45-58(74)42-54(70)34-26-32-52(68)31-25-33-53(69)41-57(73)37-28-40-67/h5-12,14-16,18-27,29-31,34,36,39,48,50-63,65,68-79,81H,13,17,28,32-33,35,37-38,40-47,67H2,1-4H3,(H,82,83)/b7-5+,9-6+,12-8+,14-10+,15-11+,20-16+,22-18+,23-19+,29-21+,31-25+,34-26+,36-27+,39-24+,49-30+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFLEVLIHWJIAE-OTPULODUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CCCC=CC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/CC/C=C/C=C/C=C/C=C/C=C(\C)/C(=O)O)C(C(C)C(/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(CC(CC(/C=C/CC(CC(CC(CC(/C=C/CC(/C=C/CC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H103NO16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1166.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linearmycin B
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Linearmycin B
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Linearmycin B
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Linearmycin B
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Linearmycin B

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